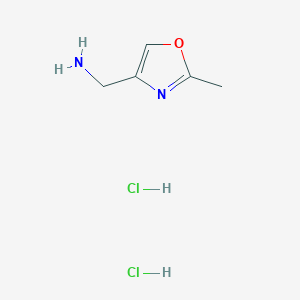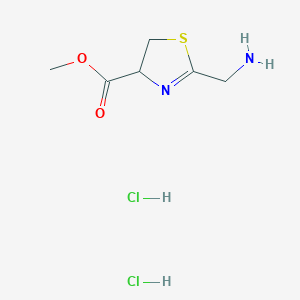![molecular formula C13H21N3 B6600391 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline CAS No. 2031422-06-5](/img/structure/B6600391.png)
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is a useful compound for a variety of scientific research applications. It has been used as a model compound for the study of the role of amino acids and peptides in enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins and nucleic acids. Furthermore, this compound has been used in the study of the pharmacokinetics and pharmacodynamics of drugs and in the development of new drug delivery systems.
Mécanisme D'action
Target of Action
The primary target of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell cycle progression and DNA repair mechanisms.
Mode of Action
It is known that the compound interacts with its target, the serine/threonine-protein kinase chk1, potentially altering its activity . This interaction could lead to changes in the phosphorylation state of downstream proteins, affecting various cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the role of its primary target, Chk1 . The compound’s interaction with Chk1 could influence the activity of downstream proteins in these pathways, leading to alterations in cell cycle progression and DNA repair mechanisms.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its influence on cell cycle regulation and DNA damage response. By interacting with Chk1, the compound could affect the phosphorylation state of downstream proteins, leading to changes in these cellular processes .
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time. Furthermore, this compound is a small molecule, so it can easily be used in a variety of experiments. However, this compound has several limitations for use in laboratory experiments. It is not very soluble in water and can be difficult to purify. In addition, the effects of this compound can be difficult to measure in vivo, as the compound is rapidly metabolized and excreted.
Orientations Futures
The future directions for 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline research are numerous. One potential area of research is the development of new drug delivery systems based on this compound. In addition, further research could be done to explore the biochemical and physiological effects of this compound, as well as its mechanism of action. Furthermore, this compound could be used to study the structure and function of proteins and nucleic acids, as well as the role of amino acids and peptides in enzyme-catalyzed reactions. Finally, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs.
Méthodes De Synthèse
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline can be synthesized in several ways, including the reaction of 4-aminobenzonitrile with piperidine in the presence of a base, or the reaction of aniline with ethyl chloroformate in the presence of piperidine. Another method involves the reaction of aniline with ethyl chloroformate in the presence of piperidine and a catalytic amount of an acid such as hydrochloric acid.
Propriétés
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGBQRFRDCVRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)


